3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid

Descripción

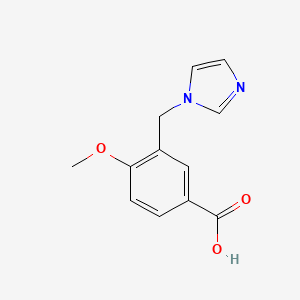

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the para-position and an imidazole-methyl substituent at the meta-position (Figure 1). The imidazole ring contributes to hydrogen-bonding interactions, while the methoxy group enhances lipophilicity, influencing bioavailability and target binding. Its carboxylic acid moiety provides acidity (pKa ~4–5), enabling solubility in physiological environments and ionic interactions with biological targets .

Propiedades

IUPAC Name |

3-(imidazol-1-ylmethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-11-3-2-9(12(15)16)6-10(11)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQYSEITUGBQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution of Halogenated Benzoic Acid Derivatives

One common route involves the nucleophilic substitution of a halogenated 4-methoxybenzoic acid derivative (e.g., 4-methoxy-3-chloromethylbenzoic acid or its ester) with imidazole under basic conditions. The reaction typically proceeds as follows:

- Step 1: Preparation of 4-methoxy-3-(chloromethyl)benzoic acid or its ester derivative.

- Step 2: Nucleophilic substitution where imidazole attacks the chloromethyl group, displacing chloride and forming the imidazol-1-ylmethyl linkage.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate imidazole and enhance nucleophilicity.

- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.

This method benefits from straightforward reaction setup and moderate to good yields (typically 60–75%) with relatively simple purification steps.

Alkylation of Imidazole with Activated Benzoic Acid Derivatives

An alternative approach involves the alkylation of imidazole with activated benzoic acid derivatives such as esters or acid chlorides bearing a methylene halide substituent adjacent to the aromatic ring.

- Step 1: Synthesis of 4-methoxy-3-(bromomethyl)benzoic acid ester or acid chloride.

- Step 2: Reaction of imidazole with the activated benzoic acid derivative under basic conditions to form the imidazol-1-ylmethyl linkage.

This method often uses:

- Solvent: DMF or acetonitrile.

- Base: Triethylamine or K₂CO₃.

- Temperature: Room temperature to reflux depending on reactivity.

- Work-up: Aqueous quenching followed by extraction and recrystallization.

Hydrolysis of Ester Intermediates

When ester derivatives are used in the alkylation step, subsequent hydrolysis is required to obtain the free carboxylic acid:

- Hydrolysis conditions: Aqueous sodium hydroxide or potassium hydroxide solution under reflux.

- Acidification: After hydrolysis, acidification with dilute hydrochloric acid to precipitate the free acid.

- Purification: Filtration and recrystallization from suitable solvents (e.g., ethanol/water).

Solvent-Free and Green Chemistry Approaches

Recent advances have demonstrated solvent-free synthesis methods for related imidazole derivatives, which may be adapted for this compound:

- N-alkylation of imidazole with tert-butyl chloroacetate under solvent-free conditions.

- Subsequent hydrolysis and salt formation steps.

- Advantages include reduced reaction time, higher yields, and simplified work-up without solvent evaporation or recrystallization steps.

While this method is reported for imidazol-1-yl-acetic acid derivatives, it provides a promising green chemistry route potentially applicable to 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid synthesis.

- Stoichiometry: Equimolar ratios of imidazole and halogenated benzoic acid derivatives optimize conversion and minimize side products.

- Base selection: Potassium carbonate is preferred for mild basic conditions; stronger bases may lead to side reactions.

- Temperature control: Elevated temperatures (>80 °C) are critical for efficient nucleophilic substitution but must be balanced to avoid decomposition.

- Solvent choice: Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction rates.

- Purification: Simple filtration and recrystallization suffice for high purity; chromatographic methods may be used for analytical scale or complex mixtures.

- Green chemistry: Solvent-free methods reduce environmental impact and improve process efficiency, though scalability requires further validation.

The preparation of this compound is effectively achieved through nucleophilic substitution or alkylation of imidazole with appropriately functionalized 4-methoxybenzoic acid derivatives. Optimization of reaction conditions such as solvent, base, temperature, and stoichiometry is essential for maximizing yield and purity. Emerging solvent-free synthetic routes offer promising alternatives aligned with green chemistry principles. These methods collectively provide a robust framework for laboratory synthesis and potential industrial scale-up of this compound.

Análisis De Reacciones Químicas

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds exhibit antimicrobial properties. A study highlighted that similar imidazole derivatives demonstrated activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid may have comparable effects . The compound's structure allows for interactions with bacterial enzymes, potentially inhibiting their growth.

2. Antifungal Properties

The compound has also shown promise as an antifungal agent. Studies on related imidazole derivatives have identified them as selective antifungals against Cryptococcus neoformans, indicating that this compound might possess similar antifungal activities . The absence of cytotoxic effects in preliminary studies further supports its potential therapeutic use.

Structural Investigations

The synthesis of this compound can be achieved through various methods involving the condensation of imidazole derivatives with methoxy-substituted benzoic acids. This synthetic pathway is crucial for exploring the compound's structure-activity relationship (SAR), which can inform modifications to enhance its biological efficacy.

Case Studies

Case Study 1: Antimicrobial Screening

In a systematic screening of imidazole derivatives, compounds structurally related to this compound were tested against a panel of bacterial strains. The results indicated varying degrees of activity against MRSA, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This underscores the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of imidazole derivatives revealed that specific structural features significantly influenced activity against Cryptococcus neoformans. Compounds exhibiting methoxy substitutions demonstrated improved selectivity and potency, suggesting that this compound could be a candidate for further development in antifungal therapies .

Summary of Applications

| Application Type | Details |

|---|---|

| Antimicrobial | Potential activity against MRSA; requires further investigation |

| Antifungal | Selective activity against Cryptococcus neoformans; promising results in preliminary studies |

| Structural Studies | Important for understanding SAR; aids in optimizing efficacy |

Mecanismo De Acción

The mechanism of action of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Hydroxybenzoic acid–1H-imidazole (1/1)

This compound replaces the methoxy group with a hydroxyl group at the para-position (). The hydroxyl group increases hydrogen-bonding capacity but reduces lipophilicity compared to the methoxy analog. This structural difference may lower membrane permeability but enhance interactions with polar residues in enzymes like indoleamine 2,3-dioxygenase (IDO1) .

2-(4-Hydroxy-3-methoxyphenyl)-1H-benzo[d]imidazole-4-carboxylic Acid

This analog incorporates a benzimidazole core instead of a simple imidazole-methyl group (). However, the additional ring may increase molecular weight (MW: ~325 g/mol vs. ~260 g/mol for the target compound), affecting pharmacokinetics .

Functional Group Modifications

3-((4,5-Dichloro-1H-imidazol-2-yl)diazenyl)-4-methoxybenzoic Acid

The diazenyl (–N=N–) linker and chlorine substituents in this compound () introduce strong electron-withdrawing effects, altering electronic properties and reactivity. The diazenyl group may enhance photosensitivity, limiting therapeutic utility, while chlorine atoms increase halogen bonding with targets like DNA topoisomerases .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide (35)

This derivative replaces the carboxylic acid with a benzamide group (). The amide linkage reduces acidity (pKa ~8–10) and improves metabolic stability compared to the acid form. However, the loss of the ionizable carboxylic acid may diminish solubility in aqueous environments .

Structural Complexity and Pharmacokinetics

4-{[3-(1H-Imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic Acid Hydrochloride

The addition of a thiazolidine ring and acetyl group () introduces conformational rigidity and a secondary amine, which may enhance binding to proteases or kinases. The hydrochloride salt improves solubility (e.g., in polar solvents) but increases molecular weight (MW: ~384 g/mol) compared to the target compound .

(E)-3-[4-(Imidazol-1-ylmethyl)phenyl]prop-2-enoic Acid

This compound replaces the benzoic acid with an α,β-unsaturated acrylic acid (). However, this reactivity may also cause off-target effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid | Imidazole-methyl, methoxy, carboxylic acid | ~260 | Carboxylic acid, imidazole | Moderate solubility, pKa ~4–5 |

| 4-Hydroxybenzoic acid–1H-imidazole (1/1) | Hydroxyl, imidazole | ~180 | Hydroxyl, imidazole | High polarity, pKa ~9–10 |

| 3-((4,5-Dichloro-1H-imidazol-2-yl)diazenyl)-4-methoxybenzoic acid | Diazenyl, Cl, methoxy, carboxylic acid | ~340 | Diazenyl, Cl, carboxylic acid | Photosensitive, strong halogen bonding |

| N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide (35) | Benzimidazole, benzamide, cyano | ~350 | Amide, cyano | High stability, low solubility |

Research Findings and Implications

- Anticancer Activity : The diazenyl derivative () showed potent cytotoxicity (IC50 < 1 µM) in breast cancer cell lines, attributed to DNA intercalation . In contrast, the target compound’s carboxylic acid may favor kinase inhibition, as seen in IDO1 inhibitors () .

- Solubility-Bioavailability Trade-off : While the hydrochloride salt () improves solubility, its higher molecular weight may reduce blood-brain barrier penetration compared to the target compound .

- Metabolic Stability : Methyl ester analogs (e.g., 3-methoxy-4-(4-methylimidazol-1-yl)benzoic acid methyl ester, ) act as prodrugs, hydrolyzing to the active acid form in vivo, balancing solubility and absorption .

Actividad Biológica

3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, often referred to as IMB, is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C12H12N2O3

- CAS Number : 932848-47-0

The biological activity of IMB is primarily attributed to its ability to interact with various molecular targets. The imidazole ring is known for its role in biological systems, particularly in enzyme active sites and receptor binding. IMB may exert its effects through:

- Enzyme Inhibition : By binding to active sites of enzymes, it can modulate metabolic pathways.

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that IMB exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

IMB has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : IMB can halt the progression of the cell cycle in cancer cells, preventing proliferation.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to programmed cell death.

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., Staphylococcus aureus) | Inhibition of cell wall synthesis | |

| Gram-negative bacteria (e.g., Escherichia coli) | Disruption of membrane integrity | ||

| Anticancer | Various cancer cell lines (e.g., HeLa, MCF-7) | Induction of apoptosis and cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of IMB against multi-drug resistant strains of Staphylococcus aureus. The study found that IMB significantly reduced bacterial viability at concentrations as low as 10 µg/mL. The mechanism was attributed to its ability to disrupt bacterial membrane integrity and inhibit protein synthesis.

Case Study 2: Cancer Cell Line Studies

A recent investigation published in Cancer Research assessed the effects of IMB on breast cancer cell lines. The results indicated that treatment with IMB led to a marked decrease in cell viability and increased markers for apoptosis. Flow cytometry analysis revealed that IMB-treated cells showed significant accumulation in the G0/G1 phase, indicating effective cell cycle arrest.

Q & A

Q. What are the established synthetic routes for 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, and how can purity be validated?

The compound is typically synthesized via multi-step organic reactions, such as alkylation of imidazole derivatives with halogenated precursors. For example, hydrothermal methods (common for imidazole analogs) involve reacting 4-methoxybenzoic acid derivatives with imidazole under controlled temperature and solvent conditions . Purity validation requires chromatographic techniques (TLC, HPLC) and spectroscopic confirmation (e.g., -NMR to verify imidazole proton integration at δ 7.5–8.5 ppm and methylene bridge protons at δ 4.5–5.0 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm) .

- NMR : - and -NMR identify aromatic protons, imidazole protons, and methylene linkages. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .

- X-ray crystallography : Resolves bond lengths and angles (e.g., imidazole ring planarity and methylene bridge geometry), as demonstrated in structurally related benzimidazole derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Keep in sealed glass containers at 2–8°C to prevent degradation .

- Exposure control : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Avoid strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Molecular docking studies using software like AutoDock Vina can model interactions with target proteins (e.g., enzymes or receptors). For imidazole derivatives, focus on hydrogen bonding between the imidazole nitrogen and catalytic residues (e.g., in kinase or protease active sites). Validate predictions with in vitro assays (e.g., IC measurements) .

Q. What strategies resolve contradictions in melting point data across studies?

Discrepancies in reported melting points (e.g., 313–315°C vs. lower values) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and recrystallize the compound using solvents like ethanol/water mixtures to isolate the pure form .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?

- Modify the methoxy group : Replace with bulkier alkoxy groups to enhance lipophilicity and membrane permeability.

- Functionalize the imidazole ring : Introduce electron-withdrawing groups (e.g., -NO) to modulate electronic effects on binding affinity.

- Validate changes : Compare IC values in enzyme inhibition assays or cellular cytotoxicity studies .

Q. What experimental designs address low solubility in aqueous buffers?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) for in vitro studies.

- Prodrug synthesis : Convert the carboxylic acid to ester derivatives (e.g., ethyl ester) to improve solubility, then hydrolyze in vivo .

- Micellar encapsulation : Employ surfactants like Tween-80 for nanoparticle-based delivery .

Data Analysis and Methodological Challenges

Q. How to interpret ambiguous NMR signals in crowded aromatic regions?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - couplings and - connectivity. For example, distinguish methoxybenzoic acid protons from imidazole protons .

- Deuterated solvent screening : Use DMSO-d instead of CDCl to shift aromatic peaks .

Q. What analytical workflows confirm the absence of toxic byproducts in scaled-up synthesis?

- LC-MS : Detect trace impurities (e.g., unreacted intermediates or dimerization byproducts).

- Elemental analysis : Ensure C/H/N/O percentages match theoretical values (±0.3% tolerance) .

- Ames test : Screen for mutagenicity if biological applications are intended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.